N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-sulfonamide
Description
N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-sulfonamide is a complex organic compound featuring a piperazine ring substituted with a sulfonamide group and a pyridazine ring with a trifluoromethyl group
Properties
IUPAC Name |
N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N5O2S/c1-9(2)18-23(21,22)20-7-5-19(6-8-20)11-4-3-10(16-17-11)12(13,14)15/h3-4,9,18H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYPUUVBOJXIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the piperazine ring, followed by the introduction of the sulfonamide group and the pyridazine ring with the trifluoromethyl substituent. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and bases are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridazine ring.
Scientific Research Applications
N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the sulfonamide group can interact with active sites in proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide
- N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-phosphonate
Uniqueness
N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its carboxamide and phosphonate analogs. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
